molecular formula C10H5FN2O4 B1304982 1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 67154-40-9

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B1304982
CAS RN: 67154-40-9
M. Wt: 236.16 g/mol
InChI Key: FPNVMFULBBEITM-UHFFFAOYSA-N
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Description

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione (4-F3NPPD) is a heterocyclic compound containing a pyrrole ring and a nitrophenyl group. It is a versatile building block for organic synthesis and has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. 4-F3NPPD is also of interest in the field of bioorganic chemistry due to its potential applications in the design of new drugs, diagnostic agents, and chemical probes.

Scientific Research Applications

Bioconjugation and Surface Engineering

Bioconjugation involves cross-linking, immobilization, and labeling of biomolecules using specific linkers. FNAB serves as a photolinker, forming covalent bonds upon photo-irradiation. Historically known as 1-fluoro-2-nitro-4-azidobenzene, FNAB was initially overlooked due to concerns about ring-expanded dehydroazepine formation. However, evidence emerged in 2001 that FNAB can activate inert surfaces through nitrene insertion reactions. Its advantages include simple preparation, compatibility with versatile polymers, and biomolecule conjugation without catalysts or reagents .

Chemical Biology and Proteomics

FNAB aids in chemical biology studies. By selectively labeling proteins with FNAB, researchers investigate protein-protein interactions, post-translational modifications, and cellular processes.

Mechanism of Action

Target of Action

It is known that similar compounds, such as 4-fluoro-3-nitrophenyl azide, are used for biomolecule immobilization and bioconjugation . These compounds can bind to a variety of targets, including proteins, peptides, nucleic acids, and solid surfaces, through specific functional groups like primary amines, sulfhydryls, carboxyl groups, etc .

Mode of Action

The compound interacts with its targets through a process known as photoaffinity labeling . This involves the use of a photolinker (in this case, the compound itself) to produce a chemical linkage upon photo-irradiation . The first evidence of photochemical activation of an inert surface by a similar compound, 1-fluoro-2-nitro-4-azidobenzene (FNAB), was reported in 2001 . The FNAB-activated surface was found to conjugate a biomolecule without any catalyst, reagent, or modification .

Result of Action

The result of the compound’s action is the formation of a covalent bond between the compound and its target, leading to the immobilization or conjugation of the target biomolecule . This can be essential for many biochemical assays and chemical syntheses .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the process of photoaffinity labeling requires the presence of light to initiate the reaction . Additionally, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.

properties

IUPAC Name

1-(4-fluoro-3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNVMFULBBEITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382566
Record name 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione

CAS RN

67154-40-9
Record name 1-(4-Fluoro-3-nitrophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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